o-Tolylhydrazine
Description
Background and Significance in Chemical Sciences
o-Tolylhydrazine, systematically known as (2-methylphenyl)hydrazine, is an organic compound that holds a significant position in the field of synthetic chemistry. As a substituted hydrazine (B178648), it belongs to a class of compounds characterized by a nitrogen-nitrogen single bond. It is most commonly handled and utilized in its more stable hydrochloride salt form, this compound hydrochloride. pharmaffiliates.com This crystalline solid, typically colorless to light yellow, is soluble in water.
The primary significance of this compound in chemical sciences stems from its role as a versatile intermediate and building block in the synthesis of more complex molecules. It is a crucial precursor in the production of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its utility is most prominently showcased in the synthesis of heterocyclic compounds, especially indole (B1671886) derivatives, through reactions like the Fischer indole synthesis. The indole structural motif is a core component of many biologically active compounds and natural products, making this compound a valuable starting material for drug discovery and development. Phenylhydrazines, the class to which this compound belongs, are recognized for their contribution to a myriad of synthetic transformations, often enabling reactions with high regioselectivity under mild conditions. researchgate.net
Below is a table detailing some of the key physicochemical properties of this compound hydrochloride.
| Property | Value |
| Chemical Formula | C₇H₁₁ClN₂ |
| Molecular Weight | 158.63 g/mol |
| Appearance | Light Pink to light yellow crystals or crystalline powder |
| Melting Point | 190°C (decomposes) |
| CAS Number | 635-26-7 |
Data sourced from multiple chemical data repositories. pharmaffiliates.comsigmaaldrich.com
Historical Context of Related Hydrazine Chemistry
The study of this compound is built upon a rich history of hydrazine chemistry that began in the late 19th century. The parent compound, hydrazine (N₂H₄), was first named in 1875 by the German chemist Emil Fischer, who was working on producing mono-substituted organic hydrazine derivatives. hydrazine.comwikipedia.org However, the first successful synthesis of hydrazine itself was achieved by another German chemist, Theodor Curtius, in 1887. wikipedia.orgnewworldencyclopedia.org Pure anhydrous hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.org
Initially, hydrazine and its derivatives were of largely academic interest due to the difficulty and cost of their production. hydrazine.com A significant breakthrough occurred in 1907 when Friedrich August Raschig developed the Olin Raschig process, which allowed for the efficient and economical production of hydrazine from sodium hypochlorite (B82951) and ammonia (B1221849). hydrazine.combris.ac.uk This development paved the way for the broader study and application of hydrazine compounds.
The strategic importance of hydrazine chemistry surged during World War II, when it was identified as an ideal high-energy rocket fuel. hydrazine.comacs.org Germany used a mixture containing hydrazine hydrate (B1144303) to power the Messerschmitt Me 163B rocket-powered fighter plane. wikipedia.orgnewworldencyclopedia.org This wartime application spurred intensive research and led to the establishment of the first large-scale hydrazine production plant in the United States in 1953. hydrazine.com The expansion of hydrazine availability post-war facilitated its use in a wide range of applications, from spacecraft thrusters to its current role as a fundamental reagent in organic synthesis, setting the stage for the specialized use of derivatives like this compound. wikipedia.orgbris.ac.uk
Scope and Objectives of Academic Inquiry for this compound
Academic and industrial research involving this compound is sharply focused on its application in synthetic organic chemistry. The principal objective is to leverage its reactive properties to construct complex molecular architectures that are otherwise difficult to synthesize. A central theme of this inquiry is its use as a key reactant in the Fischer indole synthesis, a powerful and widely used method for creating indole rings.
The scope of this research includes:
Synthesis of Heterocyclic Compounds: The primary goal is the reaction of this compound with various aldehydes and ketones to produce substituted indoles and indolenines. mdpi.com For example, research has demonstrated the high-yield synthesis of methyl indolenines by reacting this compound hydrochloride with ketones like isopropyl methyl ketone and 2-methylcyclohexanone (B44802) in acetic acid. mdpi.com
Total Synthesis of Natural Products: Researchers aim to use this compound as a starting material in multi-step syntheses of complex natural products that contain an indole core. The Fischer indole synthesis using precursors derived from tolylhydrazine has been applied as a key step in the total synthesis of alkaloids like (±)-deethylibophyllidine and murrayafoline A. rsc.org
Development of Novel Synthetic Methodologies: Academic inquiry also seeks to expand the utility of this compound by developing new reaction conditions and catalysts. This includes exploring palladium-catalyzed cross-coupling reactions to synthesize N-aryl hydrazones, which are precursors for the Fischer indole synthesis. rsc.org The objective is to create more efficient, regioselective, and environmentally friendly synthetic routes to valuable chemical entities.
The overarching goal of this research is to harness the reactivity of this compound to provide efficient pathways for the synthesis of molecules with potential applications in medicine and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-2-3-5-7(6)9-8/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZGZDLUGUYLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200941 | |
| Record name | o-Tolylhydrazine | |
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Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-27-1 | |
| Record name | (2-Methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Tolylhydrazine | |
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| Record name | o-Tolylhydrazine | |
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| Record name | o-tolylhydrazine | |
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| Record name | 2-Tolylhydrazine | |
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Synthetic Methodologies and Reaction Pathways of O Tolylhydrazine
Established Synthetic Routes to o-Tolylhydrazine and its Salts
The synthesis of this compound and its acid salts is well-documented, primarily commencing from o-substituted toluene (B28343) derivatives. These methods are foundational in providing the necessary precursors for various chemical reactions.
Synthesis from o-Nitrotoluene via Diazotization and Reduction
The industrial synthesis of this compound often begins with o-nitrotoluene. The process involves two key stages. First, the nitro group of o-nitrotoluene is reduced to an amino group to form o-toluidine (B26562). This reduction is a standard industrial process.
Following the formation of o-toluidine, the synthesis proceeds through a diazotization reaction, followed by reduction to yield the final hydrazine (B178648) product. In this sequence, the o-toluidine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), to form a diazonium salt. This intermediate is then reduced to this compound.
Preparation of this compound Hydrochloride
A common and practical laboratory and industrial preparation involves the synthesis of the hydrochloride salt of this compound. google.comgoogle.com This method starts with o-toluidine as the immediate precursor. google.com The process can be systematically broken down into three main steps: diazotization, reduction, and hydrolysis. google.com
Diazotization: o-Toluidine is dissolved in hydrochloric acid and cooled to a low temperature (typically 0–5 °C). An aqueous solution of sodium nitrite is then added slowly to form the o-tolyldiazonium chloride solution. google.com Maintaining a low temperature is crucial to prevent the unstable diazonium salt from decomposing.
Reduction: The resulting diazonium salt solution is then subjected to reduction. A common reducing agent for this step is sodium metabisulfite. google.comgoogle.com The reaction is performed under controlled temperature (15–25 °C) and pH (7–9) conditions. google.com
Hydrolysis: The reduced intermediate is then hydrolyzed with hydrochloric acid to generate the final product, this compound hydrochloride. google.com
This synthetic route is valued for its high yield and cost-effectiveness. google.comgoogle.com
| Step | Starting Material | Reagents | Key Conditions | Product |
| Diazotization | o-Toluidine | Hydrochloric Acid, Sodium Nitrite | 0–5 °C, pH 1–2 | o-Tolyldiazonium Chloride |
| Reduction | o-Tolyldiazonium Chloride | Sodium Metabisulfite | 15–25 °C, pH 7–9 | Reduzate Intermediate |
| Hydrolysis | Reduzate Intermediate | Hydrochloric Acid | Not specified | This compound Hydrochloride |
General Methods for Hydrazine Derivative Synthesis
The synthesis of this compound is a specific example of the general method used to prepare a wide array of arylhydrazines. The core of this synthetic strategy is the diazotization of a primary aromatic amine (an aniline (B41778) derivative) followed by the reduction of the resulting diazonium salt. This pathway is highly versatile, allowing for the creation of variously substituted arylhydrazines by simply changing the starting aniline. The choice of reducing agent can vary, with options like stannous chloride in hydrochloric acid or sodium sulfite (B76179) also being effective. These hydrazine derivatives are crucial intermediates, particularly in the synthesis of heterocyclic compounds like indoles and pyrazolones. google.com
Reaction Mechanisms Involving this compound
This compound is a key reactant in several important name reactions, most notably the Fischer indole (B1671886) synthesis, which is a powerful method for constructing the indole ring system.
Fischer Indole Synthesis and its Variants
The Fischer indole synthesis is a classic organic reaction that forms an indole from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. mdpi.com Discovered in 1883 by Hermann Emil Fischer, this reaction remains a primary method for accessing indole structures. mdpi.comexeter.ac.uk
The accepted mechanism involves several steps:
The reaction begins with the condensation of the arylhydrazine (e.g., this compound) with a carbonyl compound to form a phenylhydrazone. mdpi.com
The phenylhydrazone then tautomerizes to its enamine or 'ene-hydrazine' isomer. mdpi.com
Under acid catalysis, the ene-hydrazine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key bond-forming step, to produce an imine. mdpi.com
The resulting imine cyclizes to form a cyclic aminoacetal (or aminal). mdpi.com
Finally, this intermediate eliminates a molecule of ammonia (B1221849), driven by the formation of the energetically stable aromatic indole ring. mdpi.com
The choice of acid catalyst is important, with both Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, FeCl₃) being used effectively. mdpi.com
Formation of Indolenines from this compound Hydrochlorides and Ketones
A significant application of the Fischer synthesis using this compound hydrochloride is the preparation of 3H-indoles, also known as indolenines. Research has demonstrated that this compound hydrochloride reacts efficiently with various ketones in the presence of an acid catalyst, such as glacial acetic acid, to produce substituted indolenines in high yields. researchgate.netnih.gov
For instance, the reaction of this compound hydrochloride with isopropyl methyl ketone at room temperature in acetic acid yields 2,3,3,7-tetramethylindolenine. mdpi.comresearchgate.net Similarly, its reaction with 2-methylcyclohexanone (B44802) under the same conditions produces 8,11-dimethyl-1,2,3,4-tetrahydrocarbazolenine. researchgate.netcdnsciencepub.com These reactions highlight the utility of this compound in synthesizing complex heterocyclic structures. researchgate.net
| Hydrazine Reactant | Ketone Reactant | Acid Catalyst | Product(s) | Yield | Reference |
| This compound Hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2,3,3,7-Tetramethylindolenine | 85% | researchgate.net |
| This compound Hydrochloride | 2-Methylcyclohexanone | Acetic Acid | 8,11-Dimethyl-1,2,3,4-tetrahydrocarbazolenine | 89% | researchgate.net |
Cyclization Pathways and Isomer Formation in Indole Synthesis
The reaction of this compound with an unsymmetrical ketone can lead to the formation of two isomeric indole products. The direction of cyclization is influenced by the nature of the acid catalyst, the reaction conditions, and the substituents on both the hydrazine and the carbonyl compound. thermofisher.com
For instance, the reaction of this compound with 2-methylcyclohexanone can yield two different tetrahydrocarbazole isomers. cdnsciencepub.com Similarly, the reaction of m-tolylhydrazine (B1362546) hydrochloride with isopropyl methyl ketone in glacial acetic acid produces two isomeric tetramethylindolenines. mdpi.com The accepted mechanism, proposed by Robinson, involves the tautomeric conversion of the initially formed hydrazone to an enehydrazine, followed by a mdpi.commdpi.com-sigmatropic rearrangement to form a new carbon-carbon bond, and subsequent cyclization with the elimination of ammonia. mdpi.combyjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org
The regioselectivity of the cyclization can be a critical factor. For example, in the synthesis of 11-alkyl-11H-benzo[a]carbazoles, the Fischer indole synthesis is a key step. researchgate.net The reaction of this compound with various ketones in the presence of an acid catalyst leads to the formation of the desired indole core. mdpi.com
Role of Acid Catalysts in Fischer Indole Synthesis
The choice of acid catalyst is crucial in the Fischer indole synthesis. mdpi.comrsc.org Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃) can be used to catalyze the reaction. wikipedia.orgtestbook.comstackexchange.com The catalyst facilitates the key steps of the reaction, including the isomerization of the hydrazone to the enehydrazine and the subsequent cyclization. byjus.comstackexchange.com
The acidity of the medium can influence the regioselectivity of the reaction when unsymmetrical ketones are used. thermofisher.com Different acid catalysts can lead to different ratios of isomeric products. For instance, studies have shown that the reaction of p-tolylhydrazine hydrochloride with propiophenone (B1677668) in the presence of silica (B1680970) and NaHSO₄ under mechanochemical conditions leads to the formation of the corresponding indole. rsc.org The use of various acid catalysts, including tartaric acid and dimethyl urea, has also been explored to promote the reaction under more environmentally friendly conditions. researchgate.net
| Acid Catalyst Type | Examples | References |
| Brønsted Acids | HCl, H₂SO₄, p-toluenesulfonic acid, polyphosphoric acid | wikipedia.org, testbook.com, rsc.org |
| Lewis Acids | ZnCl₂, AlCl₃, BF₃, FeCl₃ | wikipedia.org, testbook.com, rsc.org |
| Solid Acids | Silica, Zeolites | rsc.org, researchgate.net |
| Organic Acids | Tartaric acid | stackexchange.com |
Stereochemical Considerations in Indole Formation
When chiral ketones are used in the Fischer indole synthesis, the stereochemistry of the starting material can influence the stereochemistry of the product. However, the acidic conditions and the nature of the rearrangement can sometimes lead to a loss of stereochemical information.
For example, the synthesis of tetracyclic indole derivatives from cis-octahydroindolone and phenylhydrazine proceeded with regioselectivity. rsc.org The stereochemistry of the final product is a result of the intricate multi-step reaction mechanism.
Formation of Hydrazones and Related Derivatives
This compound readily undergoes condensation reactions with aldehydes and ketones to form o-tolylhydrazones. libretexts.org This reaction is a fundamental step in the Fischer indole synthesis but also provides a route to a wide range of hydrazone derivatives with diverse applications.
Condensation Reactions with Aldehydes and Ketones
The reaction between this compound and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction. chemguide.co.uk The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. The initial adduct then eliminates a molecule of water to form the stable hydrazone. chemguide.co.uk This reaction is typically carried out in a suitable solvent, and the resulting hydrazone can often be isolated as a crystalline solid. chemguide.co.uk
The formation of hydrazones is a general reaction for aldehydes and ketones and is often used as a qualitative test for these functional groups using reagents like 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent). chemguide.co.uk
Synthesis of Specific Hydrazone Derivatives (e.g., 4-Morpholinobenzaldehyde (B72404) o-tolylhydrazone)
A specific example of a hydrazone derivative is 4-Morpholinobenzaldehyde o-tolylhydrazone. ontosight.ai This compound is synthesized through the condensation of 4-morpholinobenzaldehyde and this compound. ontosight.ai 4-Morpholinobenzaldehyde itself is an organic compound featuring a morpholine (B109124) ring attached to a benzaldehyde (B42025) moiety. sigmaaldrich.comcymitquimica.com The synthesis of such derivatives is of interest due to their potential biological activities. ontosight.ai
Another example is the synthesis of picolinaldehyde o-tolylhydrazone, which is prepared by the reaction of picolinaldehyde with this compound. acs.org These reactions are typically straightforward condensation reactions. acs.org
| Reactants | Product | Reference |
| This compound + 4-Morpholinobenzaldehyde | 4-Morpholinobenzaldehyde o-tolylhydrazone | ontosight.ai |
| This compound + Picolinaldehyde | Picolinaldehyde o-tolylhydrazone | acs.org |
| This compound + Diacetyl | Diacetyldi(o-tolylhydrazone) | core.ac.uk |
Derivatization for Analytical and Biological Applications
Hydrazone derivatives of this compound are utilized in various analytical and biological applications. The hydrazone functional group can act as a ligand, forming colored complexes with metal ions, which can be used for their spectrophotometric determination. core.ac.ukdcu.ie For instance, diacetyldi(o-tolylhydrazone) has been prepared and its potential as a ligand has been investigated. dcu.ie
Furthermore, hydrazone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. impactfactor.orgnih.govresearchgate.net The derivatization of this compound into various hydrazones allows for the modulation of these biological activities. ontosight.ai The ease of their synthesis and their structural diversity make them attractive targets for drug discovery. researchgate.net A comprehensive review highlights the numerous analytical applications of hydrazone derivatives in the detection and separation of various analytes. researchgate.net
N-N Coupling Reactions
N-N bond-forming reactions are fundamental in organic synthesis for creating hydrazines and their derivatives, which are prevalent in many biologically active compounds. While various methods exist for N-N cross-coupling, many are limited to producing fully aromatic products. nih.gov
Transition-metal-catalyzed nitrene insertion has emerged as a significant strategy for N-N coupling. nih.gov For instance, nickel-catalyzed N-N cross-coupling has been reported for the synthesis of hydrazides. This method involves the coupling of O-benzoylated hydroxamates with a range of aryl and aliphatic amines. nih.gov Although this specific study does not use this compound directly as a starting material, it highlights a modern approach to forming N-N bonds that could be conceptually applicable.
Another approach involves the iodine-mediated oxidative dimerization of N-aryl aminopyridines to form hydrazine derivatives. This transition-metal-free method has been successfully applied to diphenylamine (B1679370) and N-alkyl aniline substrates, suggesting its potential utility for arylhydrazines like this compound. rsc.org
Reactions Leading to Tricyclic 1,2,3,4-Tetrahydrocarbazoles
The Fischer indole synthesis is a classic and widely used method for the preparation of 1,2,3,4-tetrahydrocarbazole (B147488) (THCz) scaffolds. wjarr.com This reaction typically involves the condensation of a phenylhydrazine derivative with a cyclohexanone (B45756) in an acidic medium. wjarr.com
In a specific application of this method, this compound has been used in conjunction with cyclohexanone to synthesize the corresponding 8-methyl-1,2,3,4-tetrahydrocarbazole. D. Bhattacharya and coworkers have investigated the use of various zeolite catalysts, such as H-ZSM-12, H-beta, H-mordenite, H-Y, H-ZSM-22, H-EU-1, and H-ZSM-5, in acetic acid to facilitate this reaction. researchgate.netresearchgate.net The yields for the synthesis of 1,2,3,4-tetrahydrocarbazoles using this method were reported to be in the range of 35-69%. researchgate.netresearchgate.net
The general procedure for the Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole involves heating a mixture of cyclohexanone and the respective phenylhydrazine in acetic acid. orgsyn.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed zenodo.orgzenodo.org-sigmatropic rearrangement (the Claisen rearrangement) followed by cyclization and elimination of ammonia to form the indole ring system. wjarr.com
Table 1: Synthesis of 1,2,3,4-Tetrahydrocarbazoles using Zeolite Catalysts researchgate.netresearchgate.net
| Arylhydrazine | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Phenylhydrazine | H-ZSM-12, H-beta, H-mordenite, H-Y, H-ZSM-22, H-EU-1, H-ZSM-5 | Acetic Acid | 35-69 |
| This compound | H-ZSM-12, H-beta, H-mordenite, H-Y, H-ZSM-22, H-EU-1, H-ZSM-5 | Acetic Acid | 35-69 |
| p-Tolylhydrazine | H-ZSM-12, H-beta, H-mordenite, H-Y, H-ZSM-22, H-EU-1, H-ZSM-5 | Acetic Acid | 35-69 |
| 1,1-Diphenylhydrazine | H-ZSM-12, H-beta, H-mordenite, H-Y, H-ZSM-22, H-EU-1, H-ZSM-5 | Acetic Acid | 35-69 |
Synthesis of 1,1'-Biaryl-2,2'-diamines
A metal-free, one-step synthetic route has been developed for the preparation of unsymmetrical and symmetrical 1,1'-biaryl-2,2'-diamine derivatives through the reaction of 2-naphthols with aryl hydrazines. ccspublishing.org.cn This method provides a direct pathway to these important structural motifs, which are valuable in catalysis and materials science. uni-rostock.de
In this procedure, the reaction between a 2-naphthol (B1666908) and an aryl hydrazine is performed under solvent-free conditions at elevated temperatures (e.g., 120 °C). ccspublishing.org.cn While the initial study focused on phenylhydrazine, the methodology was extended to other arylhydrazines, including p-tolylhydrazine, which successfully yielded the corresponding 1,1'-biaryl-2,2'-diamine. ccspublishing.org.cn It is plausible that this compound would react in a similar manner to produce the corresponding 8-methyl-substituted biaryldiamine.
The reaction also concomitantly produces ortho-aminated products of the 2-naphthol. ccspublishing.org.cn The scope of the reaction tolerates various substituents on both the naphthol and the phenylhydrazine, offering a versatile route to functionalized 1,1'-biaryl-2,2'-diamines. ccspublishing.org.cn
Table 2: Reaction of 2-Naphthols with Aryl Hydrazines ccspublishing.org.cn
| 2-Naphthol Derivative | Aryl Hydrazine | Product Yield (%) |
|---|---|---|
| 2-Naphthol | Phenylhydrazine | 38 |
| 6-Methoxy-2-naphthol | Phenylhydrazine | 39 |
| 2,6-Dihydroxynaphthalene | Phenylhydrazine | 45 |
| 6-Bromo-2-naphthol | Phenylhydrazine | Moderate |
| 2-Naphthol | p-Tolylhydrazine | Not specified |
Formation of Di-o-tolylcarbazone
Di-o-tolylcarbazone can be synthesized from this compound through a two-step process. The first step involves the synthesis of di-o-tolylcarbazide. This is achieved by heating this compound with guaiacol (B22219) carbonate. zenodo.orgasianpubs.org Specifically, a mixture of this compound (8 g) and guaiacol carbonate (5 g) is heated to 160°C and maintained at this temperature for 3 hours. zenodo.org After cooling, the resulting mass is treated with boiling benzene (B151609) to isolate the di-o-tolylcarbazide. zenodo.org
The second step is the oxidation of the synthesized di-o-tolylcarbazide to di-o-tolylcarbazone. zenodo.org This oxidation can be carried out using methods described by Ghosh and Ray, which may involve persulfate oxidation. asianpubs.org The resulting di-o-tolylcarbazone has a reported melting point of 137°C. asianpubs.org
This compound has been investigated for its potential as an analytical reagent, particularly in the spectrophotometric determination of metals like nickel. asianpubs.org
Advanced Chemical Transformations and Derivatization Studies
Synthesis of Complex Heterocyclic Systems Utilizing o-Tolylhydrazine
This compound is a key building block in the synthesis of various heterocyclic systems, which form the core of many pharmaceutically important compounds. Its reaction with bifunctional electrophiles allows for the construction of diverse ring systems.
Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These structures are of significant interest due to their presence in a wide array of biologically active molecules. The synthesis of these heterocycles often involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophile.
One of the most common methods for synthesizing pyrazolines is the reaction of α,β-unsaturated ketones, such as chalcones, with hydrazine derivatives. nih.govresearchgate.net For instance, adamantyl chalcone (B49325) has been reacted with this compound hydrochloride in an acetic acid solution to yield the corresponding pyrazoline derivative. nih.govresearchgate.net This reaction proceeds via a Michael addition of the hydrazine to the unsaturated ketone, followed by intramolecular cyclization and dehydration.
Similarly, pyrazole (B372694) cores can be generated through the condensation of this compound with β-ketoesters. vulcanchem.com This reaction is typically catalyzed by an acid and leads to the formation of a substituted pyrazole ring, a versatile scaffold in medicinal chemistry. vulcanchem.com The reaction is highly regioselective, with the substitution pattern on the final pyrazole ring being influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the β-ketoester. researchgate.netmdpi.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | α,β-Unsaturated Ketones (Chalcones) | Pyrazoline | nih.govresearchgate.net |
| This compound | β-Keto esters | Pyrazole | vulcanchem.com |
| This compound | 1,3-Diols | Pyrazole/Pyrazoline | organic-chemistry.org |
Quinolone derivatives are another important class of heterocyclic compounds with broad biological activities. While direct synthesis of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides from this compound is less commonly detailed, related syntheses highlight the utility of tolylhydrazines in constructing complex nitrogen-containing scaffolds. For instance, research into anti-HIV agents has involved the synthesis of 2-(8-methyl-4-oxo-1,4-dihydroquinoline-3-carbonyl)-N-(m-tolyl)hydrazine-1-carbothioamide. nih.gov This demonstrates how a tolylhydrazine moiety can be incorporated into a larger, biologically active molecule built upon a quinolone core.
Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of quinolines from o-aminocinnamonitriles and arylhydrazines. In these reactions, this compound has been used successfully, although sometimes with lower yields compared to its meta- and para-isomers due to steric hindrance from the ortho-methyl group. For example, the reaction with this compound gave the desired 2-phenylquinoline (B181262) derivative in a 52% yield. nih.gov
Aryl Hydrazines as N-Nucleophiles in Functionalization Reactions
The lone pair of electrons on the nitrogen atoms makes aryl hydrazines, including this compound, effective nitrogen nucleophiles. researchgate.net This property is exploited in various C-N bond-forming reactions, which are fundamental in organic synthesis.
This compound has been successfully employed as an efficient N-nucleophile in reactions with substrates like maleimides. researchgate.net These reactions, often catalyzed by transition metals, lead to the formation of functionalized succinimides. Such transformations are valuable for creating libraries of compounds for biological screening. Aryl hydrazines can also participate in catalytic functionalizations such as conjugate additions and C-H bond arylations. researchgate.net Zinc-mediated hydrohydrazination of alkynes is another example where hydrazines act as N-nucleophiles, leading to the formation of hydrazones which can be further cyclized to produce indoles. d-nb.info
Formation of Thiourea (B124793) Derivatives
Thiourea derivatives are compounds containing the (R₂N)₂C=S core and are known for a vast range of biological activities and applications in organic synthesis. uobabylon.edu.iq this compound serves as a ready precursor for the synthesis of N-substituted thiourea derivatives. These are typically prepared by reacting the hydrazine with an appropriate isothiocyanate.
Several novel thiourea derivatives of this compound have been synthesized and characterized for their potential therapeutic applications. Examples include:
2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)-N-(o-tolyl)hydrazine-1-carbothioamide : Synthesized for its potential as a carbonic anhydrase inhibitor. nih.gov
2–(2,6-Dinitro-4-(trifluoromethyl)phenyl)-N-(o-tolyl)hydrazine-1-carbothioamide (TKR01) : Investigated as a potential anticancer agent targeting K-Ras protein interactions. tandfonline.com
2-(2-Bromobenzoyl)-N-(o-tolyl)hydrazine-1-carbothioamide : Synthesized as part of a library of benzohydrazide-based thiourea analogues screened for urease inhibitory activity. researchgate.net
The synthesis generally involves the reaction of a hydrazine derivative with an isothiocyanate, providing a straightforward route to these structurally diverse molecules. mdpi.com
| Thiourea Derivative Name | Synthetic Precursors | Potential Application | Reference |
| 2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)-N-(o-tolyl)hydrazine-1-carbothioamide | This compound derivative, Isothiocyanate | Carbonic Anhydrase Inhibitor | nih.gov |
| 2–(2,6-Dinitro-4-(trifluoromethyl)phenyl)-N-(o-tolyl)hydrazine-1-carbothioamide | This compound, 1-isothiocyanato-2,6-dinitro-4-(trifluoromethyl)benzene | Anticancer (K-Ras inhibitor) | tandfonline.com |
| 2-(2-Bromobenzoyl)-N-(o-tolyl)hydrazine-1-carbothioamide | 2-Bromobenzohydrazide, o-tolyl isothiocyanate | Urease Inhibitor | researchgate.net |
Other Novel Derivatives and their Synthetic Pathways
The versatility of this compound extends to the synthesis of other novel derivatives beyond those previously mentioned. A prominent example is its use in the Fischer indole (B1671886) synthesis , a classic and powerful method for constructing the indole ring system. mdpi.com The reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions. The resulting hydrazone undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to form the indole. While many examples use p-tolylhydrazine, the reaction is general for arylhydrazines, including the ortho-isomer, to produce substituted indoles. mdpi.commdpi.com
Furthermore, derivatives of this compound, such as the thioureas discussed in section 3.3, can themselves be used as intermediates to build even more complex heterocyclic systems. For example, thiourea derivatives can be cyclized with reagents like α-haloketones to produce substituted thiazole (B1198619) rings, demonstrating a multi-step pathway to novel molecular architectures originating from this compound. mdpi.com
Computational Chemistry and Spectroscopic Characterization in O Tolylhydrazine Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and energetic properties of o-tolylhydrazine and related compounds at the molecular level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, and it has become a vital tool for elucidating complex organic reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out detailed potential energy surfaces to understand reaction pathways, kinetics, and selectivity. mdpi.com
A quintessential reaction involving arylhydrazines is the Fischer indole (B1671886) synthesis, which transforms a phenylhydrazine (B124118) and a ketone or aldehyde into an indole heterocycle under acidic conditions. wikipedia.orgresearchgate.net The generally accepted mechanism proceeds through several key steps:
Formation of a phenylhydrazone from the reaction of this compound with a carbonyl compound. researchgate.net
Tautomerization of the hydrazone to its corresponding ene-hydrazine isomer. researchgate.net
A proton-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement, which is often the rate-determining step. researchgate.netnih.gov
Loss of an ammonia (B1221849) molecule and subsequent rearomatization to form the final indole ring. researchgate.net
While direct DFT studies on the Fischer indole synthesis specifically using this compound are not widely documented in the provided search results, computational studies on closely related systems have provided significant mechanistic insights. For instance, calculations have been used to explore why certain substitution patterns cause the Fischer indolization to fail. nih.gov These studies revealed that electron-donating substituents can favor a competing pathway involving heterolytic N–N bond cleavage over the productive researchgate.netresearchgate.net-sigmatropic rearrangement, thus preventing indole formation. nih.gov Such computational findings are crucial for predicting the success of a planned synthesis and for understanding unexpected reaction outcomes.
Beyond the Fischer synthesis, DFT is broadly applied to study other reactions involving hydrazine (B178648) derivatives, such as [3+2] cycloadditions. mdpi.com These theoretical investigations help determine whether a reaction proceeds through a concerted, one-step mechanism or a stepwise pathway involving intermediates. mdpi.comrsc.org They also provide a basis for understanding the regioselectivity and stereoselectivity of such reactions. wustl.edu
The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and interactions. Computational methods are used to determine the stable conformations of molecules and the energy barriers for rotation around single bonds.
For the parent hydrazine (N₂H₄) molecule, ab initio studies have shown a complex rotational energy profile. scitation.orgnih.gov The molecule does not prefer the simple trans or cis conformations but rather a skew (or gauche) conformation, where the dihedral angle is approximately 90°. scitation.org This preference arises from a delicate balance between the stabilizing effects of hyperconjugation (the interaction of lone pair orbitals with antibonding orbitals) and the destabilizing steric repulsion between the lone pairs. scitation.org
| Conformation | Relative Energy (kcal/mol) | Status | Reference |
|---|---|---|---|
| Skew (gauche) | 0.0 | Energy Minimum | scitation.org |
| Trans | ~3.1-3.8 | Rotational Barrier | nih.gov |
| Cis | ~7.5-11.9 | Rotational Barrier (Energy Maximum) | scitation.orgnih.gov |
For this compound, the conformational landscape is more complex due to the presence of the bulky o-tolyl group. In addition to the rotation around the N-N bond, rotation around the N-C(aryl) bond must also be considered. Computational methods like DFT are used to optimize the geometry of various possible conformers and calculate their relative energies to identify the most stable structures and the barriers separating them. Conformational analysis was performed on derivatives of this compound using software like HyperChem to prepare the ligand for subsequent docking studies. acs.org
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are fundamental to a molecule's electronic properties and chemical reactivity. rsc.org
HOMO : Represents the orbital from which a molecule is most likely to donate electrons. Its energy level correlates with the ionization potential. researchgate.net
LUMO : Represents the orbital to which a molecule is most likely to accept electrons. Its energy level is related to the electron affinity. researchgate.net
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.netscbt.com
In studies of hydrazine derivatives, DFT calculations are used to determine these FMO properties. For example, in a series of antioxidant 4-hydrazinobenzoic acid derivatives, the HOMO was found to be distributed on the Ar–NH and NH–CS–NH–NH₂ moieties, identifying these as the likely sites for electron donation in radical scavenging reactions. researchgate.net The HOMO-LUMO gap is one of several global reactivity descriptors that can be calculated to quantify a molecule's electronic character. scbt.com
| Descriptor | Formula | Significance | Reference |
|---|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. | scbt.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. Negative values indicate stability. | scbt.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | researchgate.net |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic character of a molecule. | scbt.com |
Molecular Modeling and Docking Studies of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design. In this context, this compound serves as a scaffold for creating more complex derivatives that are then evaluated as potential inhibitors of biological targets.
Research has shown that derivatives of this compound can be potent inhibitors of various enzymes. For instance, pyrazolobenzothiazine-based carbothioamides, which incorporate an this compound carbothioamide moiety, have been identified as highly potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes linked to depression and neurodegenerative diseases. wikipedia.org Molecular docking studies were performed to understand how these derivatives bind within the active sites of the MAO enzymes, revealing the key interactions responsible for their inhibitory activity. wikipedia.org Similarly, other studies have used docking to investigate this compound derivatives as potential anticancer agents by targeting proteins like K-Ras and thymidylate synthase. researchgate.netacs.org
| Derivative Type | Protein Target | Key Finding | Reference |
|---|---|---|---|
| Pyrazolobenzothiazine carbothioamide | Monoamine Oxidase A/B (MAO-A/B) | Identified probable binding modes in the enzyme active site, explaining high inhibitory potency. | wikipedia.org |
| Hydrazine-1-carbothioamide | K-Ras G12V Protein | Docking analysis explored the binding of the derivative to block K-Ras protein-effector interactions in non-small cell lung cancer. | acs.org |
| Indole hydrazone | Cyclooxygenase (COX) | Docking studies were part of the evaluation of novel derivatives as potential antiplatelet agents. | nih.gov |
| Quinoline (B57606) carbohydrazide | HIV Reverse Transcriptase | Docking was used to model the binding of novel anti-HIV agents. | acs.org |
Spectroscopic Analysis in Research Contexts (Excluding Basic Identification)
While basic spectroscopy (IR, basic NMR) is used for routine identification, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for detailed structural elucidation of complex this compound derivatives in research settings.
NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. In the context of this compound research, ¹H and ¹³C NMR are used to confirm the successful synthesis of new derivatives and to elucidate their precise structures, including regiochemistry and stereochemistry. rsc.org
For example, in the synthesis of indolenines from the Fischer reaction of this compound, ¹H NMR is used to confirm the structure by identifying characteristic signals. The spectrum of 2,3,3,7-tetramethylindolenine, synthesized from this compound, shows distinct singlets for the two methyl groups at the C-3 position, the methyl group at C-2, and the aromatic methyl group at C-7, confirming the cyclization and substitution pattern. nih.gov Similarly, for more complex derivatives like carbothioamides and hydrazones, the chemical shifts and coupling patterns of aromatic and aliphatic protons provide definitive proof of structure. nih.govacs.org The presence and chemical shift of N-H protons are also highly informative. acs.org
| Derivative Type | Structural Moiety | Approximate Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Indolenine | Ar-CH₃ (from o-tolyl) | 2.1 | nih.gov |
| Indole Hydrazone | Ar-CH₃ (from o-tolyl) | 2.22 | nih.gov |
| Carbothioamide | Ar-CH₃ (from tolyl) | 2.28 | acs.org |
| Indole Hydrazone | Imine H (C=N-H) | 8.25 | nih.gov |
| Carbothioamide | NH (amide/thioamide) | 9.79 - 11.54 | acs.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific chemical bonds. specac.com
In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups. For instance, the N-H stretching frequencies are particularly informative. In a study of diacetyldi(o-tolylhydrazone), a derivative of this compound, an N-H stretching frequency was observed at 3385 cm⁻¹. dcu.iecore.ac.uk This absorption is characteristic of the N-H bonds within the hydrazine moiety. The absence of carbonyl (C=O) stretching frequencies, which typically appear between 1600 and 1700 cm⁻¹, can confirm that the hydrazine has fully reacted and no residual starting material is present. dcu.iecore.ac.uk
The aromatic nature of the tolyl group also gives rise to specific peaks. The =C–H stretch in aromatic compounds is typically observed in the region of 3330-3335 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1550-1700 cm⁻¹ range. specac.com
A summary of characteristic IR absorption bands relevant to the analysis of this compound and its derivatives is presented in the table below.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Peak Description |
| Hydrazine | N-H | 3300 - 3400 | Strong to medium, can be broad |
| Aromatic Ring | =C-H | 3000 - 3100 | Medium to weak |
| Aromatic Ring | C=C | 1550 - 1700 | Medium, sharp |
| Alkyl (Methyl) | C-H | 2850 - 2960 | Medium to strong |
This table presents generalized data and specific peak positions can vary based on the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.orgshu.ac.uk The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk
For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π. shu.ac.uk The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of unsaturated systems, such as the aromatic ring in this compound. libretexts.org These transitions are generally intense. shu.ac.uk The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms in the hydrazine group) to a π* antibonding orbital. shu.ac.uk These transitions are typically less intense than π → π* transitions. shu.ac.uk
The absorption spectrum of a molecule is a plot of its absorbance versus wavelength. The wavelength of maximum absorbance is denoted as λ_max. For aromatic compounds like benzene (B151609), strong absorption occurs near 180 nm and 200 nm, with a weaker set of bands around 254 nm. msu.edu The presence of substituents on the benzene ring, such as the methyl and hydrazine groups in this compound, can shift these absorption maxima.
In a study on the oxidation of arylhydrazines, the absorption spectra of aryldiazenes, which are related to arylhydrazines, were quantitatively measured. science-softcon.de While specific λ_max values for this compound itself were not detailed in the provided search results, the general principles of UV-Vis spectroscopy suggest that it would exhibit characteristic absorptions related to its aromatic and hydrazine functionalities. For example, a study on m-tolylhydrazine (B1362546), a structural isomer, noted a maximum absorption (λ_max) at 291 nm for a related nanocomposite material, though this is not the direct spectrum of the parent molecule. mdpi.com
The following table summarizes the types of electronic transitions relevant to this compound.
| Transition | Description | Expected Wavelength Region |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic ring. | 200 - 400 nm |
| n → π | Excitation of a non-bonding electron from a nitrogen atom to a π antibonding orbital of the aromatic ring. | > 280 nm |
This table provides a general overview of expected transitions.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. vanderbilt.edu It is a crucial tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. savemyexams.com In electron impact (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. acdlabs.com The molecular ion peak provides the molecular weight of the compound. savemyexams.com
The molecular weight of this compound (C₇H₁₀N₂) is 122.17 g/mol . Its hydrochloride salt (CH₃C₆H₄NHNH₂ · HCl) has a molecular weight of 158.63 g/mol . sigmaaldrich.comscbt.com The fragmentation pattern of this compound in a mass spectrometer would be characteristic of its structure. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. vanderbilt.edu Conversely, a molecule with an even number of nitrogen atoms, like this compound, will have an even nominal molecular mass.
Fragmentation of the molecular ion occurs at the weakest bonds, leading to the formation of stable carbocations and neutral radicals. For this compound, likely fragmentation pathways would involve cleavage of the N-N bond, the C-N bond, and fragmentation of the tolyl group. Common fragments for aromatic and nitrogen-containing compounds can provide clues to the structure. For example, the loss of small molecules like H₂O, CO, and CO₂ is common for some organic compounds, though less so for a simple hydrazine. savemyexams.com The fragmentation of an alcohol, for instance, often shows the loss of a water molecule (M-18 peak). savemyexams.com While not an alcohol, similar principles of fragmentation based on bond strengths and fragment stability apply.
A hypothetical fragmentation pattern for this compound could include the following key fragments:
| m/z | Possible Fragment Ion | Formula |
| 122 | Molecular Ion (M+) | [C₇H₁₀N₂]⁺ |
| 107 | Loss of •NH₂ | [C₇H₉N]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
This table represents a hypothetical fragmentation pattern for illustrative purposes.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles. azolifesciences.com
While a specific crystal structure for this compound was not found in the provided search results, a publication by Yousuf et al. (2011) titled "N'-(Adamantan-1-ylcarbonyl)-N-o-tolylhydrazine" indicates that crystal structures of this compound derivatives have been determined. twas.orgiccs.edu This suggests that this compound itself is amenable to crystallographic analysis. The determination of the crystal structure of a derivative provides valuable information about the conformational preferences and intermolecular interactions of the this compound moiety.
A hypothetical crystal structure determination for this compound would yield the following types of data:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell, the repeating unit of the crystal lattice. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, N-N). |
| Bond Angles | The angles between adjacent chemical bonds. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
This table outlines the key parameters obtained from an X-ray crystallographic analysis.
Applications of O Tolylhydrazine and Its Derivatives in Advanced Materials and Catalysis Research
Catalytic Applications in Organic Synthesis
O-tolylhydrazine and its derivatives serve as crucial building blocks in the catalytic synthesis of a variety of organic compounds, particularly nitrogen-containing heterocycles. These reactions often employ transition metal catalysts, such as palladium, to facilitate carbon-nitrogen bond formation and subsequent cyclization cascades.
In palladium-catalyzed domino aminocarbonylation reactions, this compound acts as an efficient nitrogen-nucleophile. researchgate.netacs.org When reacted with propargylic alcohols under a carbon monoxide atmosphere, it participates in a double carbonylation process to yield unsaturated succinimide (B58015) derivatives. acs.org This transformation is facilitated by a palladium catalyst system, demonstrating the utility of this compound in constructing complex heterocyclic frameworks. acs.org Similarly, it has been used in palladium-catalyzed cascade reactions with o-aminocinnamonitriles to afford quinoline (B57606) derivatives. rsc.org However, the steric hindrance from the ortho-methyl group can influence reaction yields, as observed in the synthesis of 4-methyl-2-(o-tolyl)quinoline, where the yield was 52%, lower than that achieved with its meta- and para-isomers. rsc.org
The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, also utilizes this compound. The reaction of this compound hydrochloride with ketones like isopropyl methyl ketone and 2-methylcyclohexanone (B44802) in acetic acid produces substituted indolenines in high yields. mdpi.com Furthermore, this compound can be reacted with 2-naphthols in a one-step process to create unsymmetric 1,1'-biaryl-2,2'-diamines, which are structurally complex molecules. ccspublishing.org.cn
| Reaction Type | Catalyst/Reagent | Reactant | Product | Yield | Reference |
|---|---|---|---|---|---|
| Domino Aminocarbonylation | Pd(cod)Cl2 / Ligand L11 | Propargylic Alcohols | Unsaturated Succinimides | >99% (NMR Yield) | acs.org |
| Cascade Reaction | Palladium Catalyst | o-Aminocinnamonitriles | 4-Methyl-2-(o-tolyl)quinoline | 52% | rsc.org |
| Fischer Indole Synthesis | Acetic Acid | Isopropyl Methyl Ketone | 2,3,3,7-Tetramethyl-3H-indole | High Yield | mdpi.com |
| Fischer Indole Synthesis | Acetic Acid | 2-Methylcyclohexanone | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 85% | mdpi.com |
| N-N Coupling | - | 2-Naphthols | 1-(2-Amino-o-tolyl)naphthalen-2-amine | - | ccspublishing.org.cn |
Role in Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.org This process involves the adsorption of reactants onto the catalyst's surface, which weakens existing chemical bonds and facilitates the reaction. libretexts.org
An example of this compound's application in this domain is the synthesis of indoles using a solid-supported catalyst. The reaction of various phenylhydrazines, including this compound, with ketones can be effectively catalyzed by SiO2-BiCl3, a heterogeneous catalyst. informahealthcare.com This method resulted in a 70% yield for the indole derived from this compound, demonstrating the viability of heterogeneous systems for such transformations. informahealthcare.com The use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. The development of phosphine-functionalized metal-organic frameworks (P-MOFs) represents an emerging area in heterogeneous catalysis, aiming to combine the benefits of solid-state catalysts with the high activity and selectivity of homogeneous systems. researchgate.net
Electrocatalysis with Metal Oxide Nanocomposites
Electrocatalysis utilizes an electrode's surface, often modified with a catalyst, to accelerate electrochemical reactions. mdpi.com Metal oxide nanocomposites have emerged as effective materials for this purpose, particularly in the context of environmental remediation through the degradation of toxic organic compounds. mdpi.com Advanced oxidation processes (AOPs) are a key mechanism in electrocatalytic degradation, involving the generation of highly reactive oxygen species (ROS) that break down pollutants. mdpi.commdpi.com
Significant research has been conducted on the electrocatalytic degradation of tolylhydrazine isomers using binary metal oxide nanocomposites. A study detailed the synthesis of an erbium oxide/nickel oxide (Er2O3@NiO) nanocomposite, which was used to modify a glassy carbon electrode (GCE). mdpi.com This modified electrode served as an effective electrocatalyst for the degradation of m-tolylhydrazine (B1362546) in an aqueous medium. mdpi.com The porous surface of the nanocomposite provides a large surface area for the reaction, where adsorbed oxygen facilitates the degradation through AOPs. mdpi.com The chemical oxygen demand (COD) of the m-tolylhydrazine solution was found to decrease significantly after the electrocatalytic process, confirming its degradation. mdpi.com This research highlights the potential of metal oxide nanocomposites as electrocatalysts for the remediation of water contaminated with hydrazine (B178648) derivatives. mdpi.commdpi.com
Photocatalytic Applications
Photocatalysis involves the use of a semiconductor material (photocatalyst) that, upon absorbing light, generates electron-hole pairs. mdpi.com These charge carriers can then produce reactive oxygen species to degrade pollutants or drive other chemical reactions. mdpi.comacs.org Materials investigated for photocatalysis, such as mixed metal oxides, often exhibit properties that are also useful in other applications, including chemical sensing. rsc.orggriffith.edu.au
For instance, a mixed metal oxide nanocomposite, Ag·NiMn2O4, was synthesized and evaluated for its photocatalytic efficiency by observing the degradation of Methyl Violet dye under illumination. rsc.orggriffith.edu.au The same nanocomposite was subsequently used to develop a selective electrochemical sensor for m-tolylhydrazine. rsc.orggriffith.edu.au This demonstrates a clear link between the fields of photocatalysis and sensor development, where materials designed for one purpose can be effectively repurposed for the other. The study of nanomaterials like MnAl2O4·ZnAl2O4 for the photocatalytic degradation of dyes further underscores the type of advanced materials being explored in this area. researchgate.net The underlying principle in these applications is the unique electronic and surface properties of the nanomaterials, which can be harnessed for both catalytic degradation and selective molecular detection. rsc.orgresearchgate.net
Sensing Technologies
The toxicity of hydrazine and its derivatives necessitates the development of sensitive and selective detection methods. mdpi.comacs.org Research has focused on creating advanced sensors, particularly electrochemical sensors, that can detect trace amounts of these compounds in various samples. mdpi.comresearchgate.net
Electrochemical Sensors for Hydrazine Derivatives
Electrochemical sensors are widely developed for the detection of hydrazine compounds due to their high sensitivity, rapid response, and cost-effectiveness. mdpi.combohrium.com These sensors typically consist of a modified electrode where the electrochemical oxidation of the hydrazine derivative produces a measurable current signal. acs.org
A variety of nanomaterials have been employed to enhance the performance of these sensors. One example is a sensor for hydrazine using a composite of electrochemically reduced graphene oxide (ErGO) and a conducting polymer (PEDOT:PSS) on a glassy carbon electrode (GCE). acs.org This sensor showed good selectivity against common interfering ions and organic molecules. acs.org Ternary mixed metal oxides, such as MoO3/CuO/ZnO nanocomposites, have also been fabricated into sensitive probes for hydrazine detection in aqueous solutions. bohrium.com The sensing mechanism often relies on the adsorption of oxygen on the porous nanostructured surface, which facilitates the electrochemical reaction with the target analyte. bohrium.com Beyond electrochemical methods, other techniques such as fluorescence and colorimetry are also being explored for hydrazine detection. acs.org
Development of Selective Sensors for m-Tolylhydrazine
Significant progress has been made in creating sensors with high selectivity for specific hydrazine derivatives, such as m-tolylhydrazine. mdpi.comrsc.orgresearchgate.net This selectivity is crucial for accurate detection in complex environmental samples. mdpi.com
Several research groups have reported novel electrochemical sensors for m-tolylhydrazine based on different nanocomposites:
Er2O3@NiO Nanocomposite: A sensor fabricated by modifying a GCE with a binary metal oxide (Er2O3@NiO) nanocomposite and a Nafion binder was shown to be highly selective for m-tolylhydrazine over other toxic chemicals. mdpi.comscilit.com This sensor exhibited a very low limit of detection (LOD) of 0.066 pM. mdpi.com
CdO/CNT Nanocomposite: Another selective sensor was developed using cadmium oxide (CdO) nanoparticles decorated on multi-walled carbon nanotubes (CNTs). researchgate.net This CdO/CNT nanocomposite, deposited on a GCE, also demonstrated high sensitivity and a low detection limit of 4.0 pM for m-tolylhydrazine. researchgate.net
Ag·NiMn2O4 Nanocomposite: A mixed metal oxide, Ag·NiMn2O4, which was also studied for photocatalysis, was successfully used to create a selective sensor for m-tolylhydrazine. rsc.org
These studies demonstrate that by carefully designing the nanomaterial used on the electrode surface, it is possible to achieve high selectivity and sensitivity for specific tolylhydrazine isomers.
| Sensor Material | Target Analyte | Linear Dynamic Range (LDR) | Limit of Detection (LOD) | Sensitivity | Reference |
|---|---|---|---|---|---|
| Er2O3@NiO-NC/Nafion/GCE | m-Tolylhydrazine | 0.1 pM–0.1 mM | 0.066 pM | 14.50 µAµM⁻¹cm⁻² | mdpi.com |
| CdO/CNT NCs/GCE | m-Tolylhydrazine | 0.01 nM–0.1 mM | 4.0 pM | 25.79 µAµM⁻¹cm⁻² | researchgate.net |
| Ag·NiMn2O4/Nafion/GCE | m-Tolylhydrazine | - | - | - | rsc.org |
Table of Mentioned Compounds
| Compound Name | Role/Application |
|---|---|
| This compound | Primary subject, Reactant in synthesis |
| m-Tolylhydrazine | Target analyte for sensors and electrocatalysis |
| Palladium (Pd) | Catalyst |
| Propargylic Alcohols | Reactant |
| Unsaturated Succinimides | Product |
| o-Aminocinnamonitriles | Reactant |
| Quinolines | Product |
| Isopropyl methyl ketone | Reactant |
| 2-Methylcyclohexanone | Reactant |
| Indolenines | Product |
| 2-Naphthols | Reactant |
| 1,1'-Biaryl-2,2'-diamines | Product |
| SiO2-BiCl3 | Heterogeneous catalyst |
| Erbium Oxide (Er2O3) | Component of nanocomposite catalyst/sensor |
| Nickel Oxide (NiO) | Component of nanocomposite catalyst/sensor |
| Cadmium Oxide (CdO) | Component of nanocomposite sensor |
| Multi-walled Carbon Nanotubes (CNTs) | Component of nanocomposite sensor |
| Silver Nickel Manganese Oxide (Ag·NiMn2O4) | Photocatalyst and sensor material |
| Manganese Aluminate (MnAl2O4) | Component of nanomaterial |
| Zinc Aluminate (ZnAl2O4) | Component of nanomaterial |
| Graphene Oxide (GO) | Sensor component |
| PEDOT:PSS | Sensor component |
| Molybdenum trioxide (MoO3) | Component of nanocomposite sensor |
| Copper(II) oxide (CuO) | Component of nanocomposite sensor |
| Zinc Oxide (ZnO) | Component of nanocomposite sensor |
| Methyl Violet | Dye for photocatalysis testing |
| Hydrazine | General compound for sensor development |
Detection Limits and Sensitivity in Advanced Sensing Systems
However, the chemical properties of this compound derivatives suggest their potential utility in the development of novel sensing platforms. For instance, this compound can be used to synthesize ligands such as dihydrazones. dcu.ie These ligands possess functional groups capable of forming stable complexes with metal ions. dergipark.org.tr This characteristic opens up potential applications where such derivatives could be immobilized on the surface of an electrode or a nanomaterial. Such a functionalized material could then serve as the recognition element in a chemosensor, selectively binding to target analytes and generating a measurable signal. One proposed application involves using these ligands to bind catalysts to insoluble polymeric materials, a technique that could be adapted for sensing applications. dcu.ie The development and characterization of such systems would be a necessary step to determine key performance metrics like detection limits and sensitivity for specific analytes.
Material Science Applications (e.g., in nanostructure development)
In material science, this compound serves primarily as a versatile chemical building block for the synthesis of complex heterocyclic molecules and ligands, which are, in turn, used in catalysis and the development of functional materials. Its utility is particularly notable in transition metal-catalyzed reactions and classical condensation chemistry to create scaffolds for advanced materials.
Research has demonstrated the use of this compound in palladium-catalyzed cascade reactions for the synthesis of quinoline derivatives. nih.gov In a specific study, the reaction of o-aminocinnamonitriles with various arylhydrazines was investigated. When this compound was used, the desired 2-(o-tolyl)quinoline product was formed, although the yield was noted to be significantly lower (52%) compared to its para- (85%) and meta- (79%) isomers. nih.gov This finding highlights that the steric hindrance from the ortho-methyl group has a distinct impact on the reactivity and efficiency of the catalytic process. nih.gov
Another significant application is in the Fischer indole synthesis, a classic method for producing indoles. This compound hydrochloride has been successfully reacted with ketones like isopropyl methyl ketone and 2-methylcyclohexanone to produce tetramethylindolenine and other indolenine derivatives in high yields. mdpi.com Indole-based structures are foundational to many advanced materials, including organic semiconductors and pharmaceuticals.
Furthermore, this compound is employed in the synthesis of specialized ligands and molecular scaffolds. It has been used to create unsymmetric 1,1'-biaryl-2,2'-diamines through reactions with 2-naphthols. ccspublishing.org.cn These chiral diamine structures are highly valuable as ligands in asymmetric catalysis. It is also a precursor for creating dihydrazone ligands, which have potential applications in attaching catalysts to polymer supports, facilitating their recovery and reuse. dcu.ie
The following table summarizes selected research findings on the application of this compound as a precursor in the synthesis of advanced materials and catalysts.
| Precursor(s) | Catalyst/Conditions | Product | Yield | Research Focus | Citation |
| This compound, Diacetyl | Ethanol, Reflux | Diacetyl di(o-tolylhydrazone) | 86% | Synthesis of dihydrazone ligands for potential catalyst binding. | dcu.ie |
| This compound hydrochloride, Isopropyl methyl ketone | Acetic acid, Room temp. | 2,3,3,7-Tetramethylindolenine | High | Fischer indole synthesis for creating indolenine derivatives. | mdpi.com |
| This compound, 2-Naphthol (B1666908) | Not specified | 1-(2'-Amino-o-tolyl)naphthalen-2-amine | Not specified | Synthesis of unsymmetric biaryl diamines for potential use in catalysis. | ccspublishing.org.cn |
| This compound, o-Aminocinnamonitrile | PdCl₂, Toluene (B28343), 90 °C | 4-Methyl-2-(o-tolyl)quinoline | 52% | Palladium-catalyzed synthesis of quinolines, studying steric effects. | nih.gov |
Biological and Pharmacological Research Applications of O Tolylhydrazine Derivatives
Potential Biological Activities of Hydrazone Derivatives
The versatility of the hydrazone scaffold allows for the synthesis of a multitude of derivatives with a broad range of biological properties. These compounds have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, antiplatelet, and antiviral activities. nih.govscispace.commdpi.com
Hydrazone derivatives of o-tolylhydrazine are being investigated for their potential to mitigate inflammation. nih.govomicsonline.org Research has shown that certain pyrazole-hydrazone derivatives can significantly inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. ingentaconnect.com For instance, compounds 7b and 11c demonstrated dose-dependent inhibition of TNF-α with IC50 values of 5.56 and 3.69 μM, respectively. ingentaconnect.com In animal models, compound 11c was shown to reduce xylene-induced ear edema by 49.59% at a dose of 20 mg/kg, an effect comparable to the standard drug dexamethasone. ingentaconnect.com The anti-inflammatory action is thought to be related to the binding of the phenyl and hydrazide parts of the molecules to the TNF-α target site. ingentaconnect.com
Table 1: Anti-inflammatory Activity of Selected Hydrazone Derivatives
| Compound | TNF-α Inhibition IC50 (µM) | In Vivo Efficacy (Xylene-induced ear edema) |
|---|---|---|
| 7b | 5.56 | Significant inhibition at 20 and 50 mg/kg |
| 11c | 3.69 | 49.59% inhibition at 20 mg/kg |
| Dexamethasone | - | 50.49% inhibition at 20 mg/kg |
Data sourced from a study on pyrazole-hydrazone derivatives. ingentaconnect.com
The search for new antimicrobial agents is a continuous effort due to rising bacterial resistance. nih.gov Hydrazone derivatives have emerged as a promising class of compounds with significant antimicrobial activity. nih.govomicsonline.org Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. mdpi.comorientjchem.org For example, certain hydrazone derivatives have shown antibacterial activity with a minimum inhibitory concentration (MIC) of 75 μg/mL. nih.gov
One study reported that a hydrazone derivative, H3 , at a concentration of 50 mg/mL, produced a zone of inhibition (19 mm) against Staphylococcus aureus and Escherichia coli comparable to that of ciprofloxacin (B1669076) (20 mm) at 0.05 mg/mL. mdpi.com Furthermore, H3 was capable of killing both bacterial strains at this concentration. mdpi.com The antimicrobial efficacy of hydrazones is often attributed to the presence of electron-withdrawing groups on the aromatic ring. mdpi.com
Metal complexes of hydrazone derivatives have also exhibited enhanced antimicrobial properties compared to the free ligands. researchgate.net For instance, newly synthesized VO(II), Cu(II), Ru(III), and Ag(I) complexes with a hydrazone derivative of 2-(phenylglycyl)-N-(p-tolyl)hydrazine-1-carbothioamide showed inhibitory effects against S. pyogenes and E. coli. researchgate.net
Table 2: Antimicrobial Activity of a Selected Hydrazone Derivative (H3)
| Organism | Concentration | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 mg/mL | 19 |
| Escherichia coli | 50 mg/mL | 19 |
| Ciprofloxacin (Standard) | 0.05 mg/mL | 20 |
Data from a study on newly synthesized hydrazone derivatives. mdpi.com
Hydrazone derivatives are a significant area of research in the development of new anticancer agents. frontiersin.orgmdpi.com These compounds have shown cytotoxic activity against various cancer cell lines. researchgate.netekb.eg For example, a study on hydrazide-hydrazone derivatives incorporating a quinoline (B57606) moiety found that these compounds had a greater cytotoxic effect on neuroblastoma cells (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com Compound 17 , which contains an additional methoxy (B1213986) group, was the most active against both breast cancer cell lines and neuroblastoma cell lines. mdpi.com
Metal complexes of hydrazones have also demonstrated potent anticancer activity. researchgate.netfrontiersin.org A VO(II) complex of a hydrazone derivative showed significant activity against liver (Hep-G2), breast (MCF-7), and colon (HCT-116) human cancer cell lines, with IC50 values of 14, 19, and 20 μM, respectively. researchgate.net Another study reported that copper(II) complexes of hydrazones derived from α–tetralone were active against A549, HeLa, and MCF-7 cancer cell lines, with IC50 values below 20 µM. frontiersin.org
Table 3: Anticancer Activity of a Selected Quinoline-Hydrazide Derivative (Compound 17)
| Cell Line | Cell Viability Reduction (%) |
|---|---|
| MCF-7 (Breast) | 33 |
| MDA-MB-231 (Breast) | 38 |
| SH-SY5Y (Neuroblastoma) | 82 |
| Kelly (Neuroblastoma) | 96 |
Data from a study on hydrazide derivatives incorporating a quinoline moiety. mdpi.com
This compound derivatives are also being explored for their potential to inhibit platelet aggregation, a key process in thrombus formation. nih.gov Research has shown that certain indole-based hydrazone derivatives can effectively inhibit platelet aggregation. nih.gov One study synthesized a series of N-substituted indole (B1671886) hydrazones and evaluated their antiplatelet activity. nih.gov Compound 2e , 1-((1-methyl-1H-indole-3-yl)methylene)-2-o-tolylhydrazine, was among the synthesized compounds. nih.gov The antiplatelet activity of hydrazone derivatives is a promising area for the development of new antithrombotic agents. nih.govekb.eg
The antiviral potential of hydrazone derivatives has been recognized, with studies investigating their activity against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.govscispace.com Some hydrazone derivatives have been identified as potential inhibitors of the HIV-1 capsid protein. nih.gov For instance, two hydrazone derivatives, 42 and 43 , were reported to have half-maximal effective concentration (EC50) values of 0.21 and 0.17 μM, respectively, against HIV-1. nih.gov Additionally, some thiourea (B124793) compounds, which can be related to hydrazones, have been identified as non-nucleoside inhibitors of the HIV reverse transcriptase enzyme. scispace.comnih.gov
Mechanisms of Biological Action at Molecular and Cellular Levels
The biological activities of this compound derivatives, particularly hydrazones, are exerted through various molecular and cellular mechanisms. The metabolic activation of hydrazine (B178648) derivatives is often a key step leading to their biological effects. nih.govresearchgate.net
In the context of anticancer activity, hydrazide-hydrazone compounds can act by sequestering essential metal ions like iron, which are crucial for cell function, or by participating in different cellular pathways that lead to cell death. frontiersin.org Some copper complexes of hydrazones have been shown to induce the production of reactive oxygen species (ROS), leading to caspase-dependent apoptosis. frontiersin.org The anticancer mechanisms of quinoline-based compounds can involve apoptosis, inhibition of angiogenesis, and DNA intercalation. mdpi.com Some derivatives can also cause cell cycle arrest at different phases, such as the G2/M or S phase. mdpi.com
The antimicrobial action of hydrazones is often linked to the azomethine group, which can chelate with metal ions present in enzymes, inhibiting their function and disrupting microbial cell processes. mdpi.com
The anti-inflammatory effects of some hydrazone derivatives are mediated by the inhibition of key inflammatory mediators like TNF-α. ingentaconnect.com Molecular docking studies suggest a strong binding interaction between the hydrazone compounds and the target protein. ingentaconnect.com
The metabolism of hydrazine derivatives by enzymes like cytochrome P450 can lead to the formation of reactive intermediates. nih.gov These intermediates can bind to cellular macromolecules, which is believed to be a primary mechanism behind both their therapeutic effects and potential toxicity. nih.govresearchgate.net For example, the one-electron oxidation of hydralazine, a hydrazine derivative, forms a hydralazyl radical that can generate reactive oxygen species and cause DNA strand cleavage. nih.gov
Development of New Therapeutic Agents
The this compound scaffold has been incorporated into various molecular frameworks to develop novel therapeutic agents. Researchers have explored its derivatives for a range of pharmacological activities, including anticancer and anti-HIV applications. The synthesis of these agents typically involves the reaction of this compound with other complex molecules to create new chemical entities with potential biological activity.
One area of significant research is in the development of anticancer agents. For instance, a series of thiourea derivatives incorporating the this compound moiety has been designed to target the K-Ras protein, which is frequently mutated in various cancers, including non-small cell lung cancer (NSCLC). tandfonline.com In one study, 2-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-N-(o-tolyl)hydrazine-1-carbothioamide was synthesized and evaluated for its ability to inhibit the growth of the A549 lung cancer cell line. tandfonline.comnih.gov The synthesis involved reacting this compound with an appropriate isothiocyanate precursor. nih.gov
Another application is in the field of antiviral research, specifically in the development of agents against the Human Immunodeficiency Virus (HIV). Scientists have synthesized novel 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives and evaluated their potential to block HIV-1 replication. nih.gov Among the synthesized compounds was 2-(8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbonyl)-N-(o-tolyl)hydrazine-1-carbothioamide, which was tested for its ability to prevent single-cycle HIV-1 replication in HeLa cell cultures. nih.gov
The versatility of the this compound group is also evident in its use to create modulators for protein function, which is relevant for treating genetic disorders. Researchers have developed a class of compounds based on a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) scaffold as potential potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. acs.org A derivative was synthesized using this compound and tert-butyl 4-oxopiperidine-1-carboxylate as part of an extensive investigation into compounds that could address the F508del mutation in cystic fibrosis. acs.org
Furthermore, derivatives have been explored as enzyme inhibitors for metabolic diseases. Although many studies focus on the related p-tolylhydrazine, the synthetic principles are applicable. For example, pyrazole (B372694) derivatives of oleanolic acid have been synthesized to act as glycogen (B147801) phosphorylase inhibitors, a target for managing type 2 diabetes. ddtjournal.com
Table 1: Examples of this compound Derivatives as New Therapeutic Agents
| Compound Name | Therapeutic Area | Research Finding |
|---|---|---|
| 2-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-N-(o-tolyl)hydrazine-1-carbothioamide | Anticancer (NSCLC) | Designed to inhibit K-Ras protein interactions and evaluated for its ability to inhibit A549 lung cancer cell growth. tandfonline.comnih.gov |
| 2-(8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbonyl)-N-(o-tolyl)hydrazine-1-carbothioamide | Anti-HIV | Synthesized and evaluated for its potential to prevent single-cycle replicable HIV-1 replication in cell cultures. nih.gov |
| Tetrahydro-γ-carboline derivative | Cystic Fibrosis | Synthesized as a novel potentiator of the CFTR protein, targeting the F508del mutation. acs.org |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, SAR investigations have provided valuable insights into how modifications to the molecular structure influence biological activity. These studies typically involve synthesizing a series of analogues where different parts of the molecule are systematically altered and then assessing the impact on their therapeutic effect.
In the context of anticancer agents targeting the K-Ras protein, SAR studies were performed on a series of substituted thiourea derivatives. tandfonline.com The research involved creating analogues with different substituents on the phenylhydrazine (B124118) ring to understand the role of the substituent's position and nature. For example, the activity of the o-tolyl derivative (TKR01) was compared to its p-tolyl counterpart (TKR02) and other analogues with chloro, trifluoromethyl, and dimethyl substitutions. tandfonline.comnih.gov This comparative analysis helps to determine the optimal substitution pattern on the phenyl ring for inhibiting the K-Ras-effector protein interactions, thereby guiding the design of more potent inhibitors. tandfonline.com
Similarly, extensive SAR studies were conducted on the tetrahydro-γ-carboline class of CFTR potentiators. acs.org The core structure was systematically modified at several positions to understand the chemical requirements for activity. One key area of modification was the phenylhydrazine-derived portion of the molecule. By synthesizing and testing derivatives from various substituted phenylhydrazines, including this compound, researchers could map the effects of the substituent's position (ortho-, meta-, para-) and electronic properties on the potentiation of the F508del-CFTR protein. The study found that introducing a second substituent on the phenyl ring, in addition to the methyl group, could be beneficial, leading to compounds with potency in the double-digit nanomolar range. acs.org These findings highlight the importance of the substitution pattern on the aryl ring for achieving high efficacy. acs.org
Table 2: SAR Insights for this compound Derivatives
| Compound Class | Therapeutic Target | Key SAR Findings |
|---|---|---|
| Phenylhydrazine Carbothioamides | K-Ras Protein (Anticancer) | The position of the methyl group (ortho vs. para) on the phenyl ring influences the inhibitory activity against K-Ras. Comparison with other substituted phenyl rings (e.g., chloro, trifluoromethyl) helps delineate the electronic and steric requirements for optimal binding. tandfonline.comnih.gov |
| Tetrahydro-γ-carbolines | CFTR Protein (Cystic Fibrosis) | The substitution on the phenylhydrazine-derived ring is critical for activity. The position of the substituent (ortho, meta, para) affects potency. Disubstituted phenyl derivatives showed improved activity, with some compounds reaching double-digit nanomolar potency. acs.org |
Environmental and Toxicological Impact Research of Hydrazine Derivatives
Mechanisms of Hydrazine (B178648) Toxicity
The toxicity of hydrazine derivatives is linked to their metabolic activation into reactive intermediates. nih.gov This biotransformation is considered a key factor in the pathophysiology of these compounds. researchgate.net
Generation of Reactive Species
The biotransformation of hydrazines can lead to the formation of free radical species. nih.gov One-electron oxidation of hydrazines, a process that can be catalyzed by metal ions or enzymes, results in the formation of reactive radicals. nih.gov These primary radicals can react with molecular oxygen to generate reactive oxygen species (ROS), such as the superoxide (B77818) anion radical (O₂·⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (·OH). nih.gov The generation of these reactive oxygen species can induce oxidative stress, a condition where the production of oxidants surpasses the antioxidant defense mechanisms of the cell. nih.gov
Alkylation of Proteins and DNA
Alkylating agents can cause damage to cellular macromolecules like DNA and proteins. biorxiv.org The metabolic activation of some hydrazine derivatives can lead to the formation of reactive intermediates that are capable of alkylating proteins and DNA. researchgate.netnih.gov For instance, the metabolism of certain hydrazines can produce alkyl radicals that readily alkylate proteins. nih.gov Alkylation of DNA can lead to the formation of adducts, such as O6-alkylguanine, which is a mutagenic and cytotoxic lesion. mdpi.comembopress.org This type of DNA damage can cause mutations and cell death. mdpi.com The repair of such lesions is carried out by enzymes like O6-alkylguanine-DNA alkyltransferase (AGT), which transfers the alkyl group from the guanine (B1146940) to one of its own cysteine residues in an irreversible reaction. embopress.orgsemanticscholar.orgnih.gov
Impact on Cellular Macromolecules
The reactive intermediates formed from the metabolism of hydrazine derivatives can bind irreversibly to cellular macromolecules, leading to cellular dysfunction. researchgate.net The alkylation of proteins can inhibit their normal functions. nih.gov For example, the formation of 8-oxo-7,8-dihydroguanine has been shown to alter the binding of methyltransferase 1 to DNA, inhibiting the enzyme. nih.gov Furthermore, the reactive oxygen species generated can initiate lipid peroxidation by abstracting hydrogen atoms from unsaturated fatty acids in cell membranes, leading to membrane decomposition and compromised cellular functions. nih.gov
Mutagenic and Carcinogenic Effects of Hydrazine Derivatives
Hydrazine and its derivatives are known to be mutagenic and carcinogenic. researchgate.net Some studies have shown that certain hydrazine derivatives can act as frameshift mutagens. nih.gov For example, p-tolylhydrazine was found to be a frameshift mutagen in Salmonella typhimurium strain TA1538. nih.gov While hydrazine itself has been shown to be mutagenic in bacterial and some yeast systems, some studies suggest it may not be mutagenic in mammalian cells, indicating that mutagenicity might not be the primary mechanism for its carcinogenicity. nih.gov Long-term exposure to high levels of hydrazine can potentially cause carcinogenic effects in the lungs and liver. rsc.org o-Tolylhydrazine hydrochloride is suspected of causing cancer. thermofisher.com
Environmental Remediation Technologies for Hydrazine Derivatives
Due to their toxic nature, the removal of hydrazine derivatives from the environment is crucial. rsc.org Various technologies are being explored for environmental remediation. mdpi.com One promising approach is the use of photocatalysis. rsc.org Nanomaterials, such as mixed metal oxides, have been investigated for their photocatalytic activity in degrading organic pollutants. rsc.orgrsc.org For instance, a mixed Ag·NiMn₂O₄ nanomaterial has been shown to be effective in the photocatalytic degradation of dyes, a process that relies on the generation of hydroxyl radicals. rsc.org Similarly, a binary metal oxide nanocomposite of erbium oxide and nickel oxide (Er₂O₃@NiO) has been synthesized and shown to have electrocatalytic activity towards the degradation of m-tolylhydrazine (B1362546) in an aqueous medium. mdpi.com These technologies often involve advanced oxidation processes that generate highly reactive species to break down the pollutants. mdpi.com
Environmental Fate and Degradation in Aqueous Systems
The fate of hydrazine derivatives in aqueous environments is influenced by several factors, including pH, temperature, oxygen concentration, and the presence of metal ions. cdc.gov Hydrazines can degrade in aquatic systems, with oxidation and biodegradation being the primary removal mechanisms. cdc.gov The oxidation of hydrazine by dissolved oxygen can be catalyzed by metal ions. cdc.gov Some hydrazine derivatives, like monomethylhydrazine and unsymmetrical dimethylhydrazine, have been found to be relatively stable in distilled water but degrade more rapidly in pond and seawater. dtic.mil Volatilization is generally not considered a major removal process for hydrazines from aqueous solutions due to their miscibility in water. cdc.gov The sulfate (B86663) anion in compounds like p-tolylhydrazinium sulphate can facilitate its aqueous solubility. vulcanchem.com
Analytical Methods for Environmental Monitoring (excluding basic methods)
The environmental monitoring of hydrazine derivatives, such as this compound, necessitates the use of sophisticated analytical techniques capable of detecting trace levels of these compounds. While traditional methods exist, advanced approaches offer greater sensitivity, selectivity, and potential for in-situ analysis.
Advanced Electrochemical Approaches for Detection
Electrochemical methods have emerged as a powerful tool for the detection of toxic chemicals in environmental samples due to their inherent advantages, including high sensitivity, rapid response, portability, and cost-effectiveness. nih.govacs.orgrsc.org Recent research has focused on the development of novel electrode materials to enhance the electrochemical response towards hydrazine and its derivatives. nih.gov These advanced sensors often utilize nanomaterials to improve conductivity, increase surface area, and facilitate electrocatalytic activity. bohrium.com
A notable development in this area is the use of nanocomposite-modified electrodes. For instance, a sensor fabricated using a binary metal oxide (Er₂O₃@NiO) nanocomposite on a glassy carbon electrode (GCE) has demonstrated high selectivity and sensitivity for the detection of m-tolylhydrazine, a structural isomer of this compound. mdpi.comdntb.gov.ua This sensor operates on an electrochemical current-potential (I-V) approach. mdpi.com The fabrication involves depositing the nanocomposite onto the GCE with a Nafion binder, which acts as a conducting polymer. mdpi.comrsc.orgnih.gov The porous nature of the Er₂O₃@NiO nanocomposite provides a large surface area, creating an ideal nano-environment for the analyte's absorption and adsorption, which enhances the detection signal. mdpi.com
The performance of such sensors is evaluated based on several key analytical parameters. For the Er₂O₃@NiO-NC/Nafion/GCE sensor, these parameters were determined from a calibration curve, yielding a very low limit of detection (LOD) and a wide linear dynamic range (LDR). mdpi.com This indicates the sensor's ability to detect the analyte over a broad range of concentrations, from picomolar to millimolar levels. mdpi.com
Another advanced electrochemical sensor for m-tolylhydrazine utilizes a mixed Ag·NiMn₂O₄ nanomaterial. rsc.orgnih.gov This sensor also employs a modified GCE and has shown excellent reproducibility, a rapid response, and high sensitivity. rsc.orgnih.gov The development of these sensors represents a significant step towards the reliable monitoring of tolylhydrazine isomers in real environmental samples. rsc.orgnih.gov
Interactive Data Table: Performance of an Advanced Electrochemical Sensor for m-Tolylhydrazine
| Parameter | Value | Reference |
| Sensor | Er₂O₃@NiO-NC/Nafion/GCE | mdpi.com |
| Analyte | m-Tolylhydrazine | mdpi.com |
| Limit of Detection (LOD) | 0.066 ± 0.002 pM | mdpi.comscilit.comresearchgate.net |
| Limit of Quantification (LOQ) | 0.22 ± 0.02 pM | mdpi.com |
| Linear Dynamic Range (LDR) | 0.1 pM - 0.1 mM | mdpi.comscilit.comresearchgate.net |
| Sensitivity | 14.50 µAµM⁻¹cm⁻² | mdpi.comscilit.comresearchgate.net |
| Correlation Coefficient (r²) | 0.8308 | mdpi.com |
Comparative Analysis of Detection Methods
While advanced electrochemical sensors show great promise, it is important to compare them with other analytical techniques used for the detection of hydrazine and its derivatives. mdpi.com Various methods have been reported in the literature, including chromatography (e.g., gas chromatography-mass spectrometry, high-performance liquid chromatography), spectrophotometry, chemiluminescence, and fluorimetry. mdpi.comresearchgate.netresearchgate.net
Traditional methods, however, often come with disadvantages such as the need for expensive and heavy instrumentation, time-consuming analysis procedures, and difficulties with in-situ detection. rsc.orgnih.gov For example, gas chromatography-mass spectrometry (GC-MS) for hydrazine detection requires a derivatization step, where the analyte is reacted with a reagent like ortho-phthalaldehyde before it can be measured. researchgate.net
In contrast, electrochemical methods offer a more direct, rapid, and cost-effective alternative. bohrium.com The sensitivity of modern electrochemical sensors is often superior to that of other techniques. The development of sensors based on nanostructured materials has pushed detection limits to exceptionally low levels, often in the picomolar (pM) or even nanomolar (nM) range. bohrium.commdpi.comnih.gov This high sensitivity is crucial for environmental monitoring, where contaminants are often present in trace amounts. scilit.com
The table below provides a comparative overview of the limits of detection for different analytical methods used for hydrazine and its derivatives. This comparison highlights the competitive performance of advanced electrochemical approaches.
Interactive Data Table: Comparison of Detection Limits for Hydrazine Derivatives by Various Methods
| Analytical Method | Analyte | Modifier/Reagent | Limit of Detection (LOD) | Reference |
| Electrochemical (I-V) | m-Tolylhydrazine | Er₂O₃@NiO-NC/GCE | 0.066 pM | mdpi.comresearchgate.net |
| Electrochemical | m-Tolylhydrazine | Ag·NiMn₂O₄/GCE | 0.97 pM | nih.gov |
| Electrochemical | Hydrazine | MoO₃/CuO/ZnO/GCE | 0.19 nM | bohrium.com |
| Electrochemical (DPV) | Hydrazine | ZnFe₂O₄/RGO/SPE | 0.01 µM | nih.gov |
| Electrochemical (DPV) | Hydrazine | ErGO/PEDOT:PSS/GCE | 0.01 µM | acs.orgacs.org |
| Gas Chromatography-MS | Hydrazine | ortho-Phthalaldehyde | 0.002 µgL⁻¹ (approx. 62 pM) | researchgate.net |
| Spectrophotometry | Hydrazine | p-Dimethylaminobenzaldehyde | 0.03 mg/L (approx. 0.94 µM) | researchgate.net |
Note: GCE = Glassy Carbon Electrode; SPE = Screen-Printed Electrode; DPV = Differential Pulse Voltammetry; RGO = Reduced Graphene Oxide; ErGO = Electrochemically Reduced Graphene Oxide; PEDOT:PSS = Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate).
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies
The classical Fischer indole (B1671886) synthesis, a long-standing method for producing indoles from arylhydrazines like o-tolylhydrazine, continues to be a focal point for methodological refinement. mdpi.comresearchgate.netwjarr.comrsc.org Researchers are actively exploring new catalysts and reaction conditions to improve the yields and regioselectivity of this important transformation. mdpi.comrsc.org For instance, the use of different acid catalysts, including Brønsted and Lewis acids, is being investigated to optimize the synthesis of specific indole derivatives. mdpi.com
Beyond the Fischer synthesis, there is a growing interest in developing entirely new routes to this compound and its derivatives. d-nb.inforesearchgate.net These efforts are often aimed at improving atom economy and reducing the use of hazardous reagents. d-nb.info One emerging strategy involves the palladium-catalyzed C-N coupling of hydrazine (B178648) with aryl chlorides and bromides, which can be achieved with very low catalyst loadings. researchgate.net Another innovative, metal-free approach is the intermolecular desulfurdioxidative N-N coupling, which utilizes readily available starting materials. researchgate.net Such catalytic methods represent a significant step forward in the sustainable production of valuable hydrazine compounds. d-nb.inforesearchgate.net
Advanced Spectroscopic and Analytical Techniques
A deeper understanding of this compound's properties and reactions necessitates the use of sophisticated analytical and spectroscopic techniques. Modern analytical tools are crucial for characterizing both the compound itself and its reaction products. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and UV-Visible (UV/Vis) spectroscopy are fundamental for elucidating the structure of newly synthesized derivatives. mdpi.comresearchgate.netconcordia.ca For example, 1H-NMR and 13C-NMR spectroscopy have been instrumental in confirming the structures of various hydrazone and indolenine derivatives of this compound. mdpi.comresearcher.life
In addition to these standard methods, there is a growing trend towards the use of more advanced techniques for both characterization and detection. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide unambiguous structural confirmation of complex molecules. researcher.life For trace analysis and detection, particularly in environmental and biological samples, a wide array of methods are being employed and developed, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and various electrochemical methods. mdpi.comresearchgate.net The development of novel sensors, such as those based on modified glassy carbon electrodes, is a particularly active area of research, offering high sensitivity and selectivity for the detection of hydrazine derivatives. mdpi.comrsc.orgscilit.comresearchgate.net
Green Chemistry Approaches in this compound Synthesis and Application
The principles of green chemistry are increasingly influencing the research direction for this compound, aiming to develop more environmentally benign synthetic and application processes. d-nb.infounica.it A major focus is the reduction or elimination of hazardous solvents and reagents. unica.it This has led to the exploration of solvent-free reaction conditions, such as mechanochemical synthesis using ball milling or grinding, which can significantly reduce waste and energy consumption. unica.itmdpi.comrsc.org
The development of reusable and biodegradable catalysts is another key aspect of green chemistry in this field. rsc.orgresearchgate.net For example, L-proline and cellulose (B213188) sulfuric acid have been investigated as environmentally friendly catalysts for the synthesis of hydrazone derivatives. mdpi.comresearchgate.net Similarly, magnetic nanoparticles functionalized with catalytic groups are being designed for easy recovery and reuse, further enhancing the sustainability of synthetic processes. rsc.org These green approaches are not only aimed at making the synthesis of this compound and its derivatives more sustainable but also at developing their applications in areas like catalysis in an eco-friendly manner. researchgate.net
Expanding Biological and Pharmacological Applications
Hydrazine derivatives have long been recognized for their diverse biological activities, and this compound is no exception. ekb.egresearchgate.net Current research is focused on synthesizing and evaluating new derivatives of this compound for a range of pharmacological applications. researcher.lifenih.gov The hydrazone moiety is a particularly important pharmacophore, and its incorporation into molecules derived from this compound is a common strategy for developing new therapeutic agents. researchgate.netnih.govdergipark.org.tr
Researchers are exploring the potential of these compounds as anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents. ekb.eg For example, novel N-substituted indole hydrazones derived from this compound have been synthesized and are being investigated as potential antiplatelet agents. nih.gov The synthesis of metal complexes with ligands derived from tolylhydrazine is another promising avenue, as these complexes can exhibit enhanced biological activities compared to the ligands alone. ekb.eg These studies often involve screening the new compounds against various cell lines and pathogens to identify lead candidates for further development. mdpi.comekb.eg
Enhanced Environmental Remediation Strategies
The chemical properties of hydrazine derivatives also make them potential candidates for environmental remediation applications. Research in this area is exploring the use of this compound and related compounds in processes designed to detect and degrade environmental pollutants. mdpi.comscilit.comdntb.gov.ua One of the key strategies involves the development of electrochemical sensors for the sensitive and selective detection of toxic chemicals in aqueous systems. mdpi.comrsc.orgscilit.com
For instance, nanocomposites containing metal oxides have been synthesized and used to modify electrodes for the detection and electrocatalytic degradation of m-tolylhydrazine (B1362546), a related isomer. mdpi.comresearchgate.net These advanced materials can offer high sensitivity and efficiency in breaking down harmful organic compounds into less toxic substances. mdpi.comresearchgate.net The development of photocatalytic systems that can degrade pollutants upon exposure to light is another emerging trend. rsc.org These technologies hold the promise of providing effective and sustainable solutions for cleaning up contaminated water and soil. scribd.com
Interdisciplinary Research Integrating Computational and Experimental Studies
The synergy between computational modeling and experimental work is becoming increasingly important in advancing the chemistry of this compound. researchgate.netconcordia.cascience-softcon.de Computational chemistry, particularly density functional theory (DFT) calculations, is being used to predict and understand the geometric and electronic structures of this compound derivatives, as well as to elucidate reaction mechanisms. researchgate.netconcordia.ca
This integrated approach allows researchers to rationalize experimental observations and to design new experiments more effectively. For example, computational studies can help in understanding the conformational preferences of molecules, interpreting spectroscopic data, and predicting the reactivity of different sites within a molecule. concordia.ca In the context of drug design, molecular docking studies are used to predict how this compound derivatives might bind to biological targets, such as enzymes, which can guide the synthesis of more potent and selective drug candidates. mdpi.comnih.gov This combination of in silico and experimental research accelerates the discovery and development of new compounds and applications. jfrm.ru
Q & A
Q. What are the established synthetic routes for o-Tolylhydrazine in academic settings?
The primary method involves diazotization of o-toluidine with sodium nitrite under acidic conditions, followed by reduction using sodium sulfite and neutralization to isolate o-Tolylhydrazine hydrochloride . Key steps include maintaining low temperatures (0–5°C) during diazotization to prevent side reactions and ensuring precise pH control during neutralization to avoid decomposition.
Q. How is this compound characterized to confirm structural integrity and purity?
Researchers typically use melting point analysis (decomposition at ~187°C for the hydrochloride salt) and spectroscopic methods (¹H/¹³C NMR, IR) to verify structure . Elemental analysis (C, H, N) and chromatographic techniques (HPLC, TLC) are employed to assess purity. For novel derivatives, high-resolution mass spectrometry (HRMS) is recommended .
Q. What are the primary applications of this compound in organic synthesis?
It is widely used to synthesize pyrazoline derivatives via hydrazination of alkynols, enabling access to biologically active heterocycles . Additionally, it forms hydrazones with aldehydes/ketones, serving as intermediates for identifying carbonyl compounds in analytical workflows .
Advanced Research Questions
Q. How does steric hindrance in this compound impact its reactivity in condensation reactions?
The ortho-methyl group introduces steric constraints, reducing reaction yields compared to para-substituted analogs. For example, in Zn(OTf)₂-catalyzed reactions with 3-butynol, o-Tolylhydrazine yields 88% pyrazoline, whereas p-Tolylhydrazine achieves 96% under identical conditions . Mitigation strategies include optimizing solvent polarity (e.g., ethanol vs. DMF) and increasing reaction time.
Q. What methodologies address low yields in this compound-mediated syntheses?
Catalyst screening (e.g., Lewis acids like Zn(OTf)₂) and temperature modulation (reflux vs. room temperature) improve efficiency . Pre-complexation of o-Tolylhydrazine with transition metals (e.g., Cu(I)) prior to reaction can also enhance nucleophilicity and reduce steric effects.
Q. How should researchers resolve contradictions in reported reaction outcomes involving this compound?
Systematic analysis of substituent effects (e.g., comparing ortho vs. para-substituted hydrazines) and reaction conditions (e.g., solvent, catalyst loading) is critical. For example, discrepancies in hydrazone formation yields may arise from differences in carbonyl compound electrophilicity or purification protocols .
Q. What analytical challenges arise when working with this compound, and how are they addressed?
The compound’s sensitivity to oxidation requires inert atmospheres (N₂/Ar) during reactions . Decomposition during storage can be mitigated by maintaining anhydrous conditions and low temperatures (−20°C). For quantification, reverse-phase HPLC with UV detection (λ = 254 nm) is preferred over gravimetric methods due to hygroscopicity .
Q. How can computational modeling enhance the design of this compound-based reactions?
Density Functional Theory (DFT) studies can predict steric and electronic effects of the ortho-methyl group on transition states, guiding catalyst selection. For instance, modeling Zn(OTf)₂ interactions with o-Tolylhydrazine reveals preferential coordination sites, informing mechanistic hypotheses .
Methodological Recommendations
- Experimental Reproducibility : Document catalyst purity, solvent drying methods, and temperature gradients in detail .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to validate yield differences between ortho and para analogs .
- Safety Protocols : Handle o-Tolylhydrazine hydrochloride in fume hoods due to its R36/37/38 hazards (irritation to eyes, respiratory system, and skin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
